molecular formula C25H34N4O6S3 B2488478 (Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865160-02-7

(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2488478
CAS RN: 865160-02-7
M. Wt: 582.75
InChI Key: PPFMWKFMJAKGKT-RFBIWTDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step chemical reactions, combining sulfamoyl and benzamide functionalities with specific aryl or heterocyclic rings. Methods might include condensation reactions, cyclization, and functional group transformations to introduce the desired sulfamoyl and benzamide groups into the molecular framework. While direct synthesis information for this compound is scarce, research on related sulfamoyl and benzamide derivatives provides insights into potential synthetic routes and challenges. For instance, synthesis approaches might involve amidation of sulfonyl chlorides or oxidation of sulfenamide precursors, as demonstrated in related sulfonamide chemistry studies (Larsen & Roberts, 1986).

Scientific Research Applications

Applications in Antimicrobial and Antifungal Therapies

Compounds similar to (Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide have been extensively studied for their antimicrobial and antifungal properties. Research indicates that certain benzamide derivatives demonstrate significant antibacterial and antifungal activities. For instance, compounds with variations in bioactive moieties, such as those reported by Priya et al. (2006), exhibited significant antibacterial and antifungal effects. These compounds are characterized by spectral and elemental analysis, and their crystal structures are determined through single crystal X-ray studies. This research underscores the potential of benzamide derivatives in developing new antimicrobial agents (Priya et al., 2006). Similarly, thiazole derivatives synthesized and evaluated for antifungal activity presented promising results, showcasing the potential of these compounds in antifungal therapies (Narayana et al., 2004).

properties

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O6S3/c1-17(2)15-28(16-18(3)4)38(33,34)20-8-6-19(7-9-20)24(30)27-25-29(12-13-35-5)22-11-10-21(37(26,31)32)14-23(22)36-25/h6-11,14,17-18H,12-13,15-16H2,1-5H3,(H2,26,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFMWKFMJAKGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

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